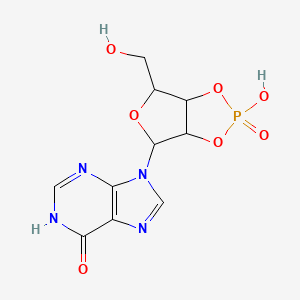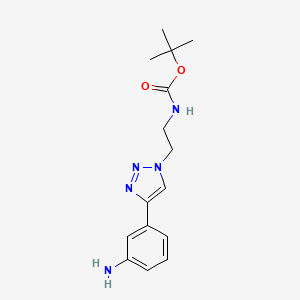
4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(2,2,2-trifluoroéthoxy)thiophène-2-carboxylique est un composé organique de formule moléculaire C7H5F3O3S. Il est un dérivé du thiophène, un cycle aromatique à cinq chaînons contenant du soufre.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante est la réaction de l’acide thiophène-2-carboxylique avec le 2,2,2-trifluoroéthanol en présence d’un catalyseur approprié et sous des conditions contrôlées . Les conditions réactionnelles comprennent souvent l’utilisation d’une base telle que l’hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(2,2,2-trifluoroéthoxy)thiophène-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acide carboxylique peut être réduit en alcool ou en aldéhyde.
Substitution : Le groupe trifluoroéthoxy peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs typiques.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’une base.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools ou aldéhydes.
Substitution : Divers dérivés du thiophène substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
L’acide 4-(2,2,2-trifluoroéthoxy)thiophène-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif dans la découverte de médicaments.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés tels que les semi-conducteurs organiques et les inhibiteurs de corrosion
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(2,2,2-trifluoroéthoxy)thiophène-2-carboxylique dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. Le groupe trifluoroéthoxy peut améliorer la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide thiophène-2-carboxylique : Ne possède pas le groupe trifluoroéthoxy, ce qui le rend moins lipophyle.
Acide thiophène-3-carboxylique : Structure similaire, mais le groupe acide carboxylique est en position différente.
Acide 4-(2,2,2-trifluoroéthoxy)benzoïque : Contient un cycle benzénique au lieu d’un cycle thiophène.
Unicité
L’acide 4-(2,2,2-trifluoroéthoxy)thiophène-2-carboxylique est unique en raison de la présence du groupe trifluoroéthoxy, qui lui confère des propriétés chimiques et physiques distinctes. Ce groupe améliore la stabilité, la lipophilie et la bioactivité potentielle du composé, ce qui en fait un échafaudage précieux dans la conception de médicaments et la science des matériaux .
Propriétés
Formule moléculaire |
C7H5F3O3S |
|---|---|
Poids moléculaire |
226.17 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)3-13-4-1-5(6(11)12)14-2-4/h1-2H,3H2,(H,11,12) |
Clé InChI |
NTKROJIYYAMXBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1OCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
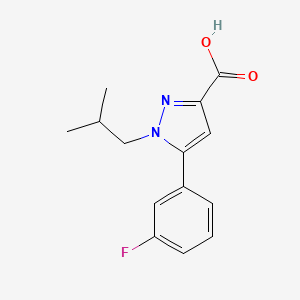
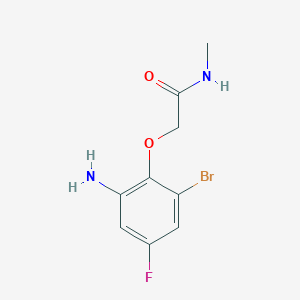
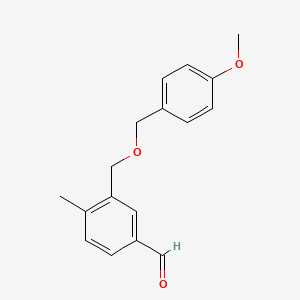



![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)

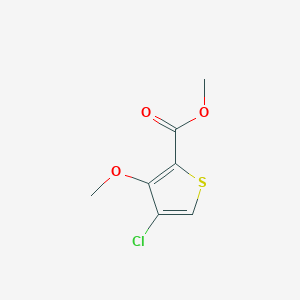
![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)

